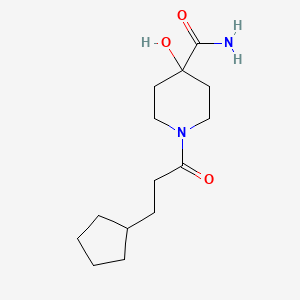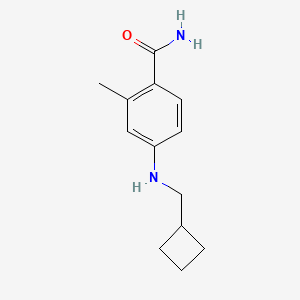
4-(Cyclobutylmethylamino)-2-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Cyclobutylmethylamino)-2-methylbenzamide is an organic compound that belongs to the class of benzamides. This compound features a benzamide core substituted with a cyclobutylmethylamino group and a methyl group. Its unique structure makes it an interesting subject for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Cyclobutylmethylamino)-2-methylbenzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of 2-methylbenzoic acid with thionyl chloride to form 2-methylbenzoyl chloride. This intermediate is then reacted with ammonia to yield 2-methylbenzamide.
Introduction of the Cyclobutylmethylamino Group: The cyclobutylmethylamino group can be introduced through a nucleophilic substitution reaction. This involves reacting 2-methylbenzamide with cyclobutylmethylamine under suitable conditions, such as in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations in reaction conditions, such as temperature, pressure, and the use of catalysts, can enhance yield and efficiency.
化学反応の分析
Types of Reactions: 4-(Cyclobutylmethylamino)-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amide nitrogen.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Cyclobutylmethylamine in the presence of a base like triethylamine.
Major Products Formed:
Oxidation: Oxidized derivatives of the benzamide core.
Reduction: Reduced amide derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
科学的研究の応用
4-(Cyclobutylmethylamino)-2-methylbenzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including its effects on specific receptors or enzymes.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of 4-(Cyclobutylmethylamino)-2-methylbenzamide involves its interaction with specific molecular targets. The compound may bind to certain receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
- 4-(Cyclopropylmethylamino)-2-methylbenzamide
- 4-(Cyclopentylmethylamino)-2-methylbenzamide
- 4-(Cyclohexylmethylamino)-2-methylbenzamide
Comparison: 4-(Cyclobutylmethylamino)-2-methylbenzamide is unique due to the presence of the cyclobutylmethylamino group, which imparts distinct steric and electronic properties. Compared to its analogs with different cycloalkyl groups, it may exhibit different reactivity and biological activity, making it a valuable compound for specific research applications.
特性
IUPAC Name |
4-(cyclobutylmethylamino)-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-9-7-11(5-6-12(9)13(14)16)15-8-10-3-2-4-10/h5-7,10,15H,2-4,8H2,1H3,(H2,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIDQSUZCRZMOFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NCC2CCC2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
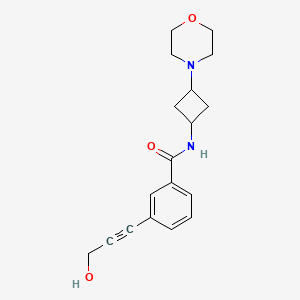
![(3S)-2,4-dimethyl-3-[(3-methyl-1,2,4-thiadiazol-5-yl)amino]pentan-2-ol](/img/structure/B7410454.png)
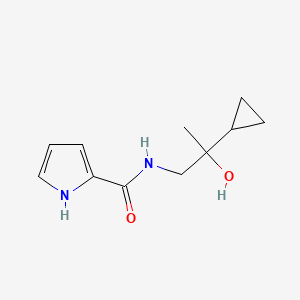
![N-carbamoyl-2-[(1,5-dimethylpyrazol-3-yl)amino]propanamide](/img/structure/B7410473.png)
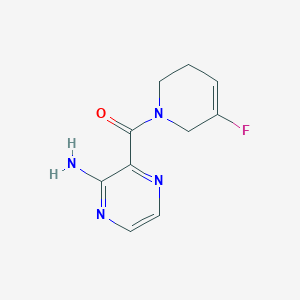
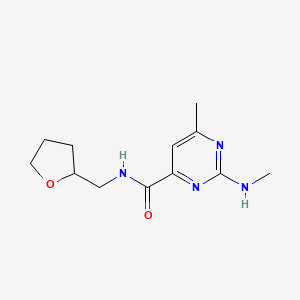
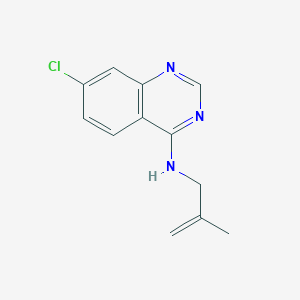
![(2S)-2-[(3-cyclopropyl-1,2,4-thiadiazol-5-yl)amino]-3,3-dimethylbutan-1-ol](/img/structure/B7410506.png)
![4-N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-2-N,2-N-dimethylpyrimidine-2,4-diamine](/img/structure/B7410514.png)
![1-[[(5-methyl-1H-pyrazol-3-yl)methylamino]methyl]cyclohexan-1-ol](/img/structure/B7410516.png)
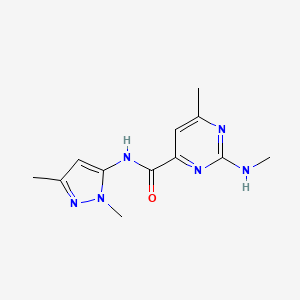
![5-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)pentan-1-ol](/img/structure/B7410526.png)
![(2R)-2-[(2-aminoacetyl)amino]pentanoic acid;hydrochloride](/img/structure/B7410540.png)
